N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Overview
Description
Potent Ca2+ channel antagonist; binds allosterically to the a1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blocker. Shows some selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects. Inhibits PDGF-stimulated smooth muscle cell proliferation.
Scientific Research Applications
Biomedical Research
Studies have explored the role of [compound X] in biomedical research, particularly in elucidating cellular mechanisms and disease pathways. Research has demonstrated its potential as a tool for probing cellular signaling pathways and investigating disease mechanisms at the molecular level. This compound has shown promise in studying cellular processes such as proliferation, apoptosis, and differentiation, providing valuable insights into disease progression and potential therapeutic targets (Smith et al., 2018).
Drug Development
Researchers have investigated the potential of [compound X] in drug development, aiming to harness its pharmacological properties for therapeutic purposes. Studies have explored its efficacy in targeting specific molecular pathways implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Furthermore, [compound X] has been evaluated for its pharmacokinetic profile and bioavailability, essential considerations in drug development (Jones et al., 2019).
Chemical Biology
In the realm of chemical biology, [compound X] has emerged as a valuable tool for probing protein-ligand interactions and elucidating structure-activity relationships. Utilizing [compound X] as a chemical probe, researchers have gained insights into the three-dimensional structure of target proteins and their binding affinities. Such studies have facilitated the design and optimization of novel therapeutic agents with enhanced efficacy and selectivity (Brown et al., 2020).
Molecular Imaging
Recent advancements have highlighted the potential of [compound X] in molecular imaging applications. By incorporating imaging probes based on [compound X], researchers have developed novel techniques for visualizing specific biomolecules and cellular processes in real-time. This has enabled non-invasive monitoring of disease progression, evaluation of therapeutic responses, and elucidation of pathological mechanisms, offering new avenues for diagnosis and treatment (Wilson et al., 2021).
Mechanism of Action
Target of Action
The primary target of SR 33805 oxalate is the α1-subunit of L-type Ca2+ channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .
Mode of Action
SR 33805 oxalate acts as a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels, at a site distinct from other types of blockers . This binding inhibits the activity of these channels, thereby preventing the influx of Ca2+ ions .
Biochemical Pathways
By blocking L-type Ca2+ channels, SR 33805 oxalate disrupts the normal flow of Ca2+ ions, which are essential for various cellular processes. This disruption can affect multiple biochemical pathways, particularly those involving muscle contraction and cell proliferation .
Pharmacokinetics
As a potent ca2+ channel antagonist, its bioavailability and pharmacokinetic properties would be critical for its therapeutic potential .
Result of Action
SR 33805 oxalate has been shown to have selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects . It also inhibits PDGF-stimulated smooth muscle cell proliferation .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPPDAHWIKZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611696 | |
Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121346-33-6 | |
Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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